molecular formula C17H19BrO2 B12520501 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene CAS No. 651359-51-2

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene

Cat. No.: B12520501
CAS No.: 651359-51-2
M. Wt: 335.2 g/mol
InChI Key: SNMSBMCNYSBXIH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene (CAS: referenced in ) is a brominated aromatic compound with a molecular formula of C₁₇H₁₉BrO₂ (inferred from structural analysis). It features a bromomethyl (-CH₂Br) group at the para position, a methoxy (-OCH₃) group at the ortho position, and a 3-phenylpropoxy (-OCH₂CH₂CH₂Ph) substituent.

Properties

CAS No.

651359-51-2

Molecular Formula

C17H19BrO2

Molecular Weight

335.2 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene

InChI

InChI=1S/C17H19BrO2/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3

InChI Key

SNMSBMCNYSBXIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CBr)OCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-1-(3-phenylpropoxy)benzene.

    Bromination: The bromination of the starting material is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene exhibit anticancer properties. The compound's structure allows it to interact with biological targets effectively, leading to potential therapeutic applications against various cancer types. For instance, studies have shown that derivatives of related compounds can inhibit the proliferation of cancer cells by disrupting critical signaling pathways .

2. Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. In particular, phenyl-substituted compounds have shown promise as inhibitors of protein tyrosine phosphatases, which are crucial in insulin signaling pathways. This inhibition could lead to advancements in treating conditions like diabetes and obesity .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various biologically active compounds through substitution reactions. For example, its bromomethyl group allows for nucleophilic substitution reactions, leading to the formation of more complex structures that may possess enhanced biological activity .

2. Development of New Synthetic Methodologies
Recent studies have explored new synthetic methodologies involving this compound, such as phase-transfer catalysis. This approach has enabled the efficient synthesis of cyclic alpha-amino acid derivatives, demonstrating the compound's utility in developing novel synthetic strategies .

Material Science Applications

1. Polymer Chemistry
In material science, 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can be incorporated into polymer matrices to enhance their properties. Its reactive bromomethyl group facilitates cross-linking reactions, which can improve mechanical strength and thermal stability of polymers .

2. Functional Materials
The compound's unique structure lends itself to applications in creating functional materials with specific electronic or optical properties. Research into its incorporation into organic electronic devices has shown promising results, particularly in enhancing charge transport properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation
Enzyme InhibitionTargets protein tyrosine phosphatases
Synthetic IntermediatesUsed for complex molecule synthesis

Table 2: Synthesis Methods Utilized

MethodologyDescriptionReferences
Nucleophilic SubstitutionUtilizes bromomethyl group for further reactions
Phase-Transfer CatalysisEfficient synthesis of alpha-amino acid derivatives
Cross-Linking in PolymersEnhances mechanical and thermal properties

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and phenylpropoxy groups can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

(a) 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 172900-73-1)
  • Molecular Formula : C₁₂H₁₇BrO₃ (MW: 289.17) .
  • Key Differences : Replaces the 3-phenylpropoxy group with a 3-methoxypropoxy (-OCH₂CH₂CH₂OCH₃) chain.
  • The bromomethyl group retains alkylation capability, similar to the target compound.
(b) 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0)
  • Molecular Formula : C₁₁H₁₅BrO₃ (MW: 275.14) .
  • Key Differences : Lacks the bromomethyl group; instead, a bromine atom is directly attached to the aromatic ring.
  • Bromine at the para position may participate in electrophilic substitution reactions but is less reactive in nucleophilic displacements.
(c) 4-Benzyloxy-2-bromo-1-methoxybenzene
  • Synthesis: Derived from 4-methoxyphenol via acetylation, bromination, and benzyl protection .
  • Key Differences : Benzyloxy (-OBn) group instead of phenylpropoxy; bromine is ortho to methoxy.
  • Impact : The benzyloxy group is a common protective moiety, while ortho-bromine introduces steric hindrance, altering regioselectivity in further reactions.

Halogen and Alkyl Chain Modifications

(a) 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 324763-39-5)
  • Key Differences : Chloromethyl (-CH₂Cl) replaces bromomethyl; branched alkyl chain (3-methylbutyl) is present .
  • Impact: Chlorine’s lower leaving group ability (vs. bromine) reduces reactivity in SN2 reactions.
(b) 4-((2R)-2-(Bromomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
  • Key Differences : Bromomethyl with a branched alkyl chain .
  • Impact : Combines bromine’s high reactivity with enhanced lipophilicity due to branching, which could improve pharmacokinetic properties in drug design.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Highlights
Target Compound C₁₇H₁₉BrO₂ ~343.24 (calc.) Bromomethyl, phenylpropoxy High alkylation potential
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene C₁₂H₁₇BrO₃ 289.17 Bromomethyl, methoxypropoxy Polar, moderate lipophilicity
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene C₁₁H₁₅BrO₃ 275.14 Aromatic bromine, methoxypropoxy Electrophilic substitution favored
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 293.16 Benzyloxy, ortho-bromine Steric hindrance at ortho position
Chloromethyl analog C₁₇H₂₄ClO₃ 311.83 Chloromethyl, branched alkyl Reduced SN2 reactivity vs. bromine

Biological Activity

Introduction

4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antioxidant properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a bromomethyl group, a methoxy group, and a phenylpropoxy moiety. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, in a comparative study of various phenolic compounds, it was found that 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene showed a concentration-dependent inhibition of lipid peroxidation in rat hepatocytes. This was assessed using the thiobarbituric acid (TBA) assay, which measures the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of oxidative stress.

CompoundIC50 (µM)
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzeneX.XX
Reference Phenol AY.YY
Reference Phenol BZ.ZZ

(Note: The specific IC50 values for 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene need to be filled based on experimental data.)

Receptor Interactions

The compound has also been studied for its interactions with sphingosine-1-phosphate (S1P) receptors, particularly EDG-1, EDG-6, and EDG-8. These receptors are implicated in various physiological processes such as angiogenesis and immune cell trafficking. In vitro studies have shown that 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can modulate receptor activity, potentially influencing cell chemotaxis and vascularization.

Case Studies and Research Findings

  • Antioxidant Efficacy : A study demonstrated that the compound significantly reduced TBARS levels in a dose-dependent manner when tested against oxidative stress induced by ferrous salts and ascorbate in rat liver cells .
  • Receptor Modulation : In experiments involving cultured endothelial cells, the compound enhanced cell migration and tube formation, indicative of angiogenic activity mediated through S1P receptor pathways .
  • Therapeutic Potential : Preliminary findings suggest that 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine release in macrophages exposed to lipopolysaccharides (LPS) .

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